1-Ethyl-6-fluoro-7-(morpholin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
CAS No.: 74274-64-9
Cat. No.: VC20613171
Molecular Formula: C15H16FN3O4
Molecular Weight: 321.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74274-64-9 |
|---|---|
| Molecular Formula | C15H16FN3O4 |
| Molecular Weight | 321.30 g/mol |
| IUPAC Name | 1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxo-1,8-naphthyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C15H16FN3O4/c1-2-18-8-10(15(21)22)12(20)9-7-11(16)14(17-13(9)18)19-3-5-23-6-4-19/h7-8H,2-6H2,1H3,(H,21,22) |
| Standard InChI Key | BZHNOPCSHYTYPZ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCOCC3)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
1-Ethyl-6-fluoro-7-(morpholin-4-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (CAS No. 74274-64-9) features a 1,8-naphthyridine core substituted at positions 1, 6, and 7 with ethyl, fluorine, and morpholine groups, respectively. The carboxylic acid at position 3 enhances water solubility and facilitates target binding.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆FN₃O₄ |
| Molecular Weight | 321.30 g/mol |
| XLogP3 | 0.8 (estimated) |
| Hydrogen Bond Donors | 1 (carboxylic acid) |
| Hydrogen Bond Acceptors | 7 |
The planar naphthyridine system enables intercalation into DNA, while the morpholine moiety (pKₐ ~6.5) contributes to membrane permeability in both acidic and neutral environments . Fluorine at position 6 enhances electronegativity, strengthening interactions with bacterial enzyme active sites.
Synthesis and Manufacturing
The synthesis involves a five-step sequence starting from 2,6-difluoropyridine-3-carboxylic acid (Figure 1):
Step 1: Ethylation at N1 using ethyl bromide under basic conditions (yield: 78%).
Step 2: Nucleophilic aromatic substitution with morpholine at position 7 (120°C, DMF, 65% yield).
Step 3: Cyclization with ethyl cyanoacetate to form the naphthyridine core.
Step 4: Oxidation at C4 using KMnO₄ in acidic medium.
Step 5: Hydrolysis of the ethyl ester to carboxylic acid (NaOH, EtOH/H₂O) .
Mechanism of Antibacterial Action
This compound dual-targets bacterial DNA gyrase (IC₅₀ = 0.8 μM) and topoisomerase IV (IC₅₀ = 1.2 μM), surpassing older quinolones in target affinity. The 3-carboxylic acid group chelates magnesium ions in the enzyme-DNA complex, while the C7 morpholine disrupts protein-DNA hydrogen bonding.
Key Interactions:
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π-Stacking between naphthyridine and DNA bases
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Ionic bond between carboxylate and GyrA Ser84
Fluorine at C6 enhances binding energy by 2.3 kcal/mol compared to non-fluorinated analogs, as demonstrated in molecular dynamics simulations.
Biological Activity Profile
In Vitro Antibacterial Potency
| Organism | MIC₉₀ (μg/mL) |
|---|---|
| E. coli ATCC 25922 | 0.25 |
| P. aeruginosa PAO1 | 2.0 |
| K. pneumoniae BAA-2146 | 1.0 |
| S. aureus MRSA | 8.0 |
The compound shows 4-8× greater activity against Enterobacteriaceae compared to ciprofloxacin, but limited Gram-positive coverage. Synergy studies with β-lactams demonstrate fractional inhibitory concentration (FIC) indices of 0.3-0.5 against extended-spectrum β-lactamase producers.
Resistance Development
Spontaneous mutation frequency against E. coli is 1.2×10⁻⁹ at 4×MIC, lower than levofloxacin (3.8×10⁻⁸). Structural modifications at C7 prevent common resistance mechanisms:
-
Morpholine's bulkiness hinders efflux pump recognition
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Fluorine reduces target enzyme mutations via enhanced binding
Pharmacokinetic Considerations
Preliminary ADMET data (Sprague-Dawley rats):
| Parameter | Value |
|---|---|
| Oral bioavailability | 42% |
| Plasma protein binding | 68% |
| t₁/₂ | 3.7 h |
| Vd | 1.8 L/kg |
The carboxylic acid group enables biliary excretion (55% of dose), while morpholine contributes to CNS penetration (brain/plasma ratio 0.15) .
Structural Analog Comparisons
Compared to quinoline derivatives like norfloxacin impurity A (PubChem CID 483169) , the naphthyridine core provides:
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18% greater DNA binding affinity
-
Reduced hERG inhibition (IC₅₀ >50 μM vs. 12 μM for moxifloxacin)
Therapeutic Applications and Development Status
As of 2025, this compound is in preclinical development for:
-
Complicated urinary tract infections (cUTIs)
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Hospital-acquired pneumonia caused by MDR P. aeruginosa
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Adjuvant therapy in carbapenem-resistant Enterobacteriaceae infections
Phase I trials are anticipated to begin in Q3 2026, with particular interest in its activity against strains carrying QnrS and AAC(6')-Ib-cr resistance determinants .
Challenges and Future Directions
Key development hurdles include:
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Improving solubility for IV formulations (current pH-dependent precipitation <pH 5.5)
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Mitigating CYP3A4 induction potential (2.3-fold increase in rodent models)
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Addressing limited activity against anaerobic pathogens
Second-generation analogs under investigation feature:
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